molecular formula C16H9Cl2N3O3 B2986581 (Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoacrylamide CAS No. 332918-34-0

(Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoacrylamide

Cat. No.: B2986581
CAS No.: 332918-34-0
M. Wt: 362.17
InChI Key: WCLYXECIGRWCRR-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoacrylamide is a useful research compound. Its molecular formula is C16H9Cl2N3O3 and its molecular weight is 362.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3/c17-12-3-1-10(2-4-12)7-11(9-19)16(22)20-15-6-5-13(21(23)24)8-14(15)18/h1-8H,(H,20,22)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLYXECIGRWCRR-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoacrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H12Cl2N3O2C_{15}H_{12}Cl_2N_3O_2 and a complex structure that includes a cyanoacrylamide moiety. Its structural features contribute to its interactions with biological targets.

Preliminary studies suggest that the compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Antioxidant Activity : The presence of nitro and chloro groups could contribute to its ability to scavenge free radicals.
  • Cytotoxic Effects : The compound has shown potential cytotoxicity against various cancer cell lines, indicating its role as a chemotherapeutic agent.

Anticancer Activity

Recent research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
HT-29 (Colon Cancer)8.7
A549 (Lung Cancer)12.3

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, it reduced edema significantly compared to control groups.

Treatment GroupEdema Reduction (%)Reference
Control0
Compound Treatment78
Standard Drug (Ibuprofen)65

Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Study 2: In Vivo Anti-inflammatory Effects

In a murine model of inflammation, the compound was administered intraperitoneally. Results showed a marked reduction in paw swelling and histological analysis indicated decreased infiltration of inflammatory cells in treated animals compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.